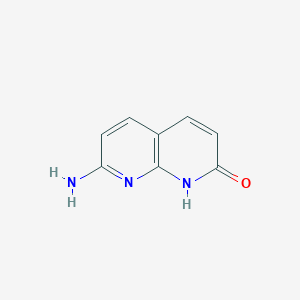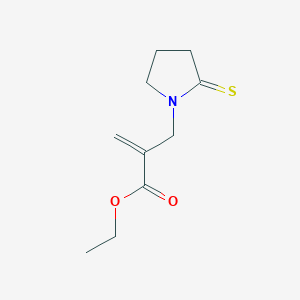
Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisphenol A-Diglycidylether ist eine organische Verbindung, die als Schlüsselkomponente in vielen Epoxidharzformulierungen dient. Es ist eine farblose, viskose Flüssigkeit, obwohl kommerzielle Proben strohgelb erscheinen können. Diese Verbindung wird hauptsächlich zur Herstellung von Epoxidharzen verwendet, die aufgrund ihrer hervorragenden mechanischen Eigenschaften und chemischen Beständigkeit in verschiedenen industriellen Anwendungen weit verbreitet sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bisphenol A-Diglycidylether wird durch O-Alkylierung von Bisphenol A mit Epichlorhydrin synthetisiert. Die Reaktion umfasst typischerweise die folgenden Schritte:
Reaktion mit Epichlorhydrin: Bisphenol A reagiert in Gegenwart einer Base wie Natriumhydroxid mit Epichlorhydrin unter Bildung von Bisphenol A-Diglycidylether.
Reinigung: Das Rohprodukt wird dann gereinigt, um nicht umgesetztes Bisphenol A und Nebenprodukte zu entfernen.
Die Reaktionsbedingungen umfassen im Allgemeinen die Einhaltung eines Temperaturbereichs von 50-70 °C und die Verwendung eines Überschusses an Epichlorhydrin, um die Reaktion zur Vollendung zu treiben .
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Produktion von Bisphenol A-Diglycidylether großtechnische Reaktoren, in denen die Reaktionsbedingungen sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst eine kontinuierliche Überwachung von Temperatur, Druck und Reaktantenkonzentrationen. Das Endprodukt wird oft weiteren Reinigungsschritten wie Destillation oder Kristallisation unterzogen, um die gewünschte Qualität zu erreichen.
Analyse Chemischer Reaktionen
Reaktionstypen
Bisphenol A-Diglycidylether unterliegt verschiedenen chemischen Reaktionen, darunter:
Epoxidringöffnungsreaktionen: Dies ist die häufigste Reaktion, bei der die Epoxidringe von Nukleophilen wie Aminen, Säuren oder Alkoholen geöffnet werden.
Hydrolyse: Die Verbindung kann in Gegenwart von Wasser hydrolysieren, was zur Bildung von Bisphenol A- und Glycerin-Derivaten führt.
Polymerisation: Sie kann bei Reaktion mit Härtungsmitteln zu hochmolekularen Epoxidharzen polymerisieren.
Häufige Reagenzien und Bedingungen
Amine: Werden bei Härtungsreaktionen verwendet, um vernetzte Epoxidnetzwerke zu bilden.
Säuren: Können die Ringöffnung der Epoxidgruppen katalysieren.
Alkohole: Reagieren mit den Epoxidgruppen unter Bildung von Etherbindungen.
Hauptprodukte, die gebildet werden
Epoxidharze: Werden durch Polymerisations- und Härtungsreaktionen gebildet.
Hydrolysierte Produkte: Bisphenol A und Glycerin-Derivate aus Hydrolysereaktionen.
Wissenschaftliche Forschungsanwendungen
Bisphenol A-Diglycidylether hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Monomer bei der Synthese von Epoxidharzen verwendet, die hinsichtlich ihrer mechanischen und thermischen Eigenschaften untersucht werden.
Biologie: Wird auf seine potenziellen endokrinen Störungen und seine Interaktionen mit biologischen Molekülen untersucht.
Medizin: Wird wegen seiner starken Bindungseigenschaften für den Einsatz in Dentalmaterialien und medizinischen Klebstoffen untersucht.
Wirkmechanismus
Der primäre Wirkmechanismus von Bisphenol A-Diglycidylether beinhaltet die Öffnung seiner Epoxidringe, die dann mit verschiedenen Nukleophilen reagieren können. Diese Reaktivität ist die Grundlage für die Verwendung in der Bildung vernetzter Polymernetzwerke in Epoxidharzen. Die Verbindung kann auch mit biologischen Molekülen interagieren und möglicherweise die endokrinen Funktionen stören, indem sie die Hormonaktivität nachahmt oder stört .
Wirkmechanismus
The primary mechanism of action of bisphenol A diglycidyl ether involves the opening of its epoxide rings, which can then react with various nucleophiles. This reactivity is the basis for its use in forming cross-linked polymer networks in epoxy resins. The compound can also interact with biological molecules, potentially disrupting endocrine functions by mimicking or interfering with hormone activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bisphenol F-Diglycidylether: Ähnlich in der Struktur, aber von Bisphenol F statt von Bisphenol A abgeleitet.
Epichlorhydrin: Ein Vorläufer bei der Synthese von Bisphenol A-Diglycidylether.
Bisphenol A: Das Ausgangsmaterial für die Synthese von Bisphenol A-Diglycidylether.
Einzigartigkeit
Bisphenol A-Diglycidylether ist aufgrund seiner spezifischen Reaktivität und der Eigenschaften, die er Epoxidharzen verleiht, einzigartig. Seine Fähigkeit, starke, dauerhafte und chemisch resistente Materialien zu bilden, macht es in verschiedenen industriellen Anwendungen unverzichtbar. Darüber hinaus unterscheiden seine potenziellen biologischen Wirkungen es von anderen ähnlichen Verbindungen, was weitere Forschung zu seiner Sicherheit und seinen Umweltauswirkungen rechtfertigt .
Eigenschaften
CAS-Nummer |
105284-81-9 |
|---|---|
Molekularformel |
C10H15NO2S |
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
ethyl 2-[(2-sulfanylidenepyrrolidin-1-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C10H15NO2S/c1-3-13-10(12)8(2)7-11-6-4-5-9(11)14/h2-7H2,1H3 |
InChI-Schlüssel |
SUILLIRPBMOEJB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)CN1CCCC1=S |
Kanonische SMILES |
CCOC(=O)C(=C)CN1CCCC1=S |
Synonyme |
1-Pyrrolidinepropanoic acid, -alpha--methylene-2-thioxo-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


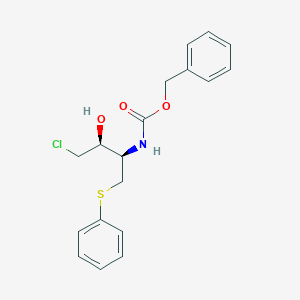
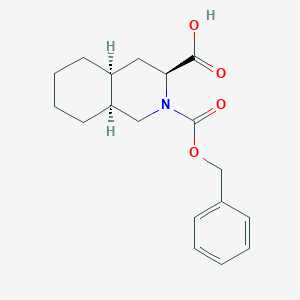
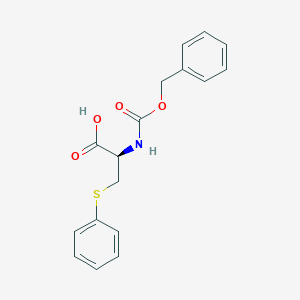
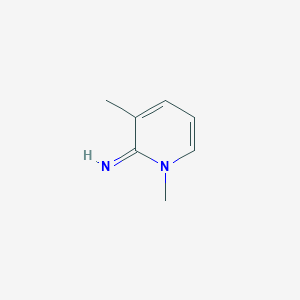
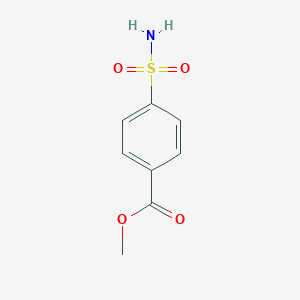
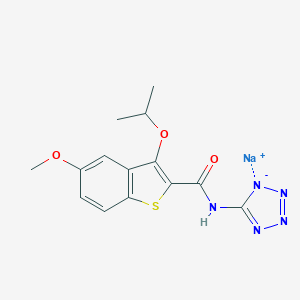
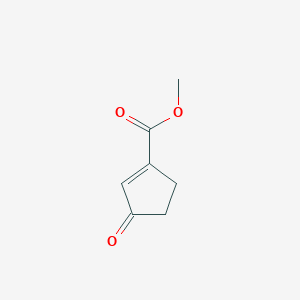

![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)


![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)

